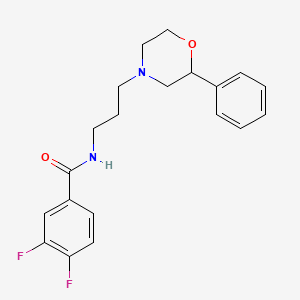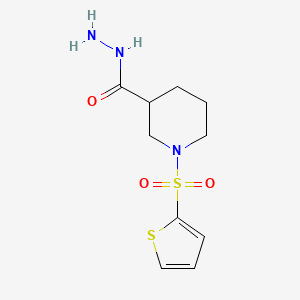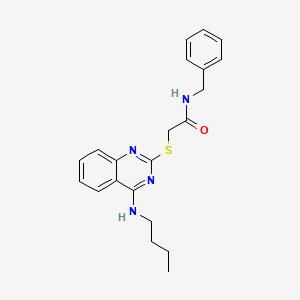
3,4-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Aggregation and Structural Effects of Difluorobenzene Derivatives
A study exploring the aggregation behaviors of N-(difluorophenyl)benzamides, including derivatives similar to 3,4-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide, revealed that the 2,5-difluorobenzene group significantly influences molecular aggregation through C–H⋯F interactions. This effect contributes to a deeper understanding of how fluorine substitution patterns impact molecular assembly, suggesting potential applications in material science for designing compounds with specific aggregation properties (Mocilac, Osman, & Gallagher, 2016).
Antipathogenic Activity of Fluorinated Benzamides
Research on thiourea derivatives, including compounds structurally related to 3,4-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide, demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings indicate the potential of fluorinated benzamides in developing new antimicrobial agents with antibiofilm properties, showcasing their application in addressing bacterial resistance (Limban, Marutescu, & Chifiriuc, 2011).
Polymer Synthesis and Material Engineering
A study on the synthesis of well-defined aromatic polyamides revealed the potential of using specific benzamide derivatives as monomers for creating polymers with low polydispersity and controlled molecular weight. This research illustrates the application of compounds like 3,4-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide in polymer chemistry, enabling the development of block copolymers with specific physical properties for use in various industrial applications (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Fluorination Reagents and Organic Synthesis
Research into N-halogeno compounds, including the synthesis and application of powerful new electrophilic fluorinating agents, highlights the role of fluorinated benzamides in organic synthesis. These compounds can serve as intermediates or reagents in the fluorination of various organic molecules, underlining their importance in synthesizing fluorinated compounds with potential pharmaceutical or agrochemical applications (Banks & Khazaei, 1990).
Organogels and Material Science
The study of a highly fluorinated bis-benzamide and its ability to gelate isopropanol suggests applications in material science, particularly in creating thixotropic gels and networks of highly rigid fibers. This research indicates the potential use of fluorinated benzamides in developing new materials for various technological applications (Loiseau, Lescanne, Colin, Fages, Verlhac, & Vincent, 2002).
Propiedades
IUPAC Name |
3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2/c21-17-8-7-16(13-18(17)22)20(25)23-9-4-10-24-11-12-26-19(14-24)15-5-2-1-3-6-15/h1-3,5-8,13,19H,4,9-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOFMJJWPKKPNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2834497.png)

![2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2834499.png)
![3-(3-Amino-4-methoxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2834501.png)
![N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2834502.png)
![7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B2834504.png)


![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2834510.png)
![2-[(4-Chlorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2834512.png)

![(2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2834516.png)

![9-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2834519.png)